![molecular formula C18H20FN3O5S B2513622 N-(3-氟-4-甲基苯基)-2-[5-(吗啉-4-磺酰基)-2-氧代吡啶-1(2H)-基]乙酰胺 CAS No. 1251626-24-0](/img/structure/B2513622.png)

N-(3-氟-4-甲基苯基)-2-[5-(吗啉-4-磺酰基)-2-氧代吡啶-1(2H)-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

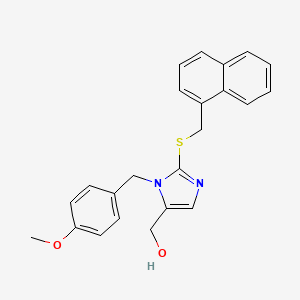

“N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide” is a synthetic compound . It is related to Linezolid, a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . Linezolid is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

An improved and economically viable process is described to prepare Linezolid, a compound related to the one . The process involves reacting methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one . This intermediate then reacts with potassium phthalimide in the presence of a polar solvent to give (S)-2-[3-(3-3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione, which is subsequently converted to Linezolid .Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple functional groups. It includes a 3-fluoro-4-methylphenyl group, a morpholin-4-ylsulfonyl group, and a 2-oxopyridin-1(2H)-yl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin, followed by a reaction with potassium phthalimide .科学研究应用

合成和结构分析

N-(3-氟-4-甲基苯基)-2-[5-(吗啉-4-磺酰基)-2-氧代吡啶-1(2H)-基]乙酰胺是一类化合物的组成部分,该类化合物已被探索用于科学研究中的各种应用,包括新型扑热息痛衍生物的合成和分析。这些通过三组分反应合成的衍生物已被研究其 DNA 结合相互作用和蛋白质结合相互作用,展示了它们在生化研究和治疗应用中的潜力 (Raj, 2020)。

药理表征

相关化合物的药理特征,例如 2-甲基-N-((2′-(吡咯烷-1-磺酰基)联苯-4-基)甲基)丙-1-胺 (PF-04455242),突出了它们在药物化学中的重要性,特别是作为 κ-阿片受体 (KOR) 拮抗剂。此类化合物已显示出治疗抑郁症和成瘾障碍的潜力,表明对该化学类别有更广泛的研究和治疗兴趣 (Grimwood 等人,2011)。

抗真菌和抗菌活性

具有相似结构的化合物已证明对念珠菌和曲霉属物种具有广谱抗真菌活性,强调了它们在开发新型抗真菌疗法中的潜力。这些化合物的优化,包括对改善血浆稳定性同时保持体外活性的修饰,例证了利用其治疗潜力的持续研究工作 (Bardiot 等人,2015)。

酶抑制活性

合成了 N-取代乙酰胺衍生物并评估了它们对各种酶(例如碳酸酐酶和胆碱酯酶)的抑制活性,说明了该化合物类别在生化和药理学研究中的化学多功能性和适用性。这些研究提供了对这些化合物的构效关系和潜在治疗应用的见解 (Virk 等人,2018)。

放射性配体开发

研究用于 PET 成像加压素 V1B 受体的吡啶并嘧啶-4-酮衍生物,例如 TASP0434299,证明了该类别化合物在诊断和治疗监测中的应用。此类放射性配体的开发促进了对受体分布和功能的非侵入性研究,有助于我们了解各种生理和病理过程 (Koga 等人,2016)。

属性

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5S/c1-13-2-3-14(10-16(13)19)20-17(23)12-21-11-15(4-5-18(21)24)28(25,26)22-6-8-27-9-7-22/h2-5,10-11H,6-9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNPMOJESNCIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2513539.png)

![4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2513540.png)

![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B2513543.png)

![Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2513544.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2513545.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2513546.png)

![N-cyclopentyl-4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2513550.png)

![(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B2513553.png)

![(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate](/img/structure/B2513554.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2513561.png)